molecular formula C13H16F3NO B13611496 4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol

4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol

Cat. No.: B13611496
M. Wt: 259.27 g/mol
InChI Key: XACYHPYUQUUQQO-UHFFFAOYSA-N
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Description

4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a hydroxyl group at the fourth position and a 2-(trifluoromethyl)phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group at the fourth position can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the 2-(trifluoromethyl)phenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the piperidine ring and hydroxyl group can contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is unique due to the combination of its piperidine ring, hydroxyl group, and trifluoromethyl-substituted aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-4-2-1-3-10(11)9-12(18)5-7-17-8-6-12/h1-4,17-18H,5-9H2

InChI Key

XACYHPYUQUUQQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2C(F)(F)F)O

Origin of Product

United States

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